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Compound Name: 2,3-Diphenyl-1H-indole

Cat. No.: B1293544 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The 2,3-diphenyl-1H-indole core is a privileged heterocyclic motif that serves as a versatile

building block in the design and synthesis of a wide array of functional molecules. Its rigid,

planar structure, coupled with the electron-rich nature of the indole ring, provides a unique

platform for the development of novel therapeutic agents and advanced functional materials.

The strategic placement of two phenyl groups at the 2- and 3-positions offers opportunities for

further functionalization, allowing for the fine-tuning of steric and electronic properties to

achieve desired biological activities or material characteristics.

Medicinal Chemistry Applications: A Scaffold for
Anticancer Agents
Derivatives of 2,3-diphenyl-1H-indole have emerged as a promising class of anticancer

agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines. A key

mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a

critical process in cell division. By disrupting microtubule dynamics, these molecules can

induce cell cycle arrest and trigger apoptosis in rapidly proliferating cancer cells.

Quantitative Data: Anticancer Activity of Indole
Derivatives
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The following table summarizes the in vitro anticancer activity of selected indole derivatives,

highlighting the potential of the 2,3-diphenyl-1H-indole scaffold.

Compound ID
Derivative
Class

Cancer Cell
Line

IC₅₀ (µM) Reference

1 2,3-Diarylindole
A549 (Non-small

cell lung cancer)
5.17 ± 1.61 [1]

2 Fused Indole
Various human

cancer cells
0.022 - 0.056 [1]

3
Indole-based

Chalcone

A549 (Non-small

cell lung cancer)
4.3 ± 0.2 [1]

4 2-Phenylindole
MCF-7 (Breast

cancer)
13 - 19 [2]

5 2-Phenylindole
MDA-MB-231

(Breast cancer)
13 - 19 [2]

6

Indole-

Sulfonamide

(Bisindole)

HepG2 (Liver

cancer)
7.37 [3]

7

Indole-

Sulfonamide

(Bisindole)

MOLT-3

(Leukemia)
2.04 [3]

8

2-Phenylindole

linked

Imidazolothiazole

MCF-7 (Breast

cancer)
1.31 ± 0.8 [4]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell

growth. Lower values indicate higher potency.

Signaling Pathway: Tubulin Polymerization Inhibition
The anticancer activity of many 2,3-diphenyl-1H-indole derivatives stems from their ability to

interfere with microtubule dynamics. This is a crucial pathway for cell division, and its disruption
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leads to mitotic arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition
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Caption: Inhibition of tubulin polymerization by 2,3-diphenyl-1H-indole derivatives.
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Functional Materials Applications: Building Blocks
for Fluorescent Probes
The inherent fluorescence of the indole nucleus can be modulated and enhanced through

substitution, making 2,3-diphenyl-1H-indole a valuable building block for the creation of novel

fluorescent materials. These materials have potential applications in various fields, including

bio-imaging, sensing, and organic light-emitting diodes (OLEDs). The quantum yield (Φ), a

measure of the efficiency of fluorescence, is a key parameter in the design of such materials.

Quantitative Data: Fluorescence Properties of Indole
Derivatives
The following table presents the fluorescence quantum yields of representative indole-based

fluorescent compounds.

Compound
Class

Solvent
Excitation
(nm)

Emission
(nm)

Quantum
Yield (Φ)

Reference

Indole

Nucleoside

Analogue

Varies 310 451 0.64 ± 0.01 [5]

N2-Indolyl-

1,2,3-triazole

Dichlorometh

ane
320 420-480 up to 0.95 [6]

Diphenylamin

o Terphenyl

Emitter

Toluene - 405-407 up to 0.98 [7]

Note: The quantum yield is a ratio of photons emitted to photons absorbed. Higher values

indicate greater fluorescence efficiency.

Experimental Workflow: Synthesis of Functionalized
Indoles
The synthesis of functionalized 2,3-diphenyl-1H-indole derivatives often involves a multi-step

process, starting with the core indole structure and introducing various functional groups
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through well-established organic reactions.

Synthetic Workflow for Functionalized Indoles

2,3-Diphenyl-1H-indole

Halogenation
(e.g., NBS, I₂)

Vilsmeier-Haack
Formylation

Halogenated
2,3-Diphenyl-1H-indole Formyl-2,3-Diphenyl-1H-indole

Suzuki-Miyaura
Coupling

Heck
Coupling

Condensation
Reactions

Aryl-substituted
Indole

Alkene-substituted
Indole

Heterocycle-fused
Indole

Click to download full resolution via product page

Caption: General synthetic routes to functionalized 2,3-diphenyl-1H-indoles.

Experimental Protocols
Detailed methodologies for key transformations involving the 2,3-diphenyl-1H-indole scaffold

are provided below. These protocols are based on established literature procedures and can be

adapted for specific research needs.
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Protocol 1: Vilsmeier-Haack Formylation of 2,3-Diphenyl-
1H-indole
This reaction introduces a formyl group (-CHO) at the C6-position of the indole ring, a versatile

handle for further synthetic modifications.[8]

Materials:

5-Bromo-2,3-diphenyl-1H-indole

Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Ice

Sodium hydroxide (NaOH) solution

Procedure:

Cool N,N-dimethylformamide in an ice bath.

Add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 5 °C.

After the addition is complete, add 5-bromo-2,3-diphenyl-1H-indole slowly.

Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.

Pour the resulting solution into ice-cooled water.

Make the solution alkaline (pH 8-9) with a sodium hydroxide solution.

The precipitated solid, 5-bromo-6-formyl-2,3-diphenyl-1H-indole, is collected by filtration,

washed with water, and dried.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a
Halogenated Indole
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This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds,

allowing for the introduction of aryl or vinyl substituents.[9]

Materials:

Halogenated 2,3-diphenyl-1H-indole (e.g., 5-bromo-2,3-diphenyl-1H-indole)

Arylboronic acid

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Base (e.g., K₂CO₃)

Solvent (e.g., Dimethoxyethane (DME) and water)

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a reaction vessel, dissolve the halogenated indole and the palladium catalyst in anhydrous

DME under an inert atmosphere.

Stir the solution for 1 hour.

Sequentially add the arylboronic acid dissolved in anhydrous DME and an aqueous solution

of potassium carbonate.

Heat the reaction mixture to 80 °C for 2 hours.

After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Protocol 3: Heck Cross-Coupling of a Halogenated
Indole
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The Heck reaction provides a method for the arylation or vinylation of alkenes.[10]

Materials:

Halogenated 2,3-diphenyl-1H-indole

Alkene

Palladium catalyst (e.g., Sodium tetrachloropalladate)

Ligand (e.g., Sulfonated SPhos)

Base (e.g., Na₂CO₃)

Solvent (e.g., Water/acetonitrile mixture)

Inert atmosphere (Nitrogen)

Procedure:

In a reaction vessel, purge the palladium catalyst and ligand with nitrogen.

Add a degassed water/acetonitrile mixture and stir at room temperature for 15 minutes.

Add the halo-indole, sodium carbonate, and the alkene.

Heat the reaction mixture at 80 °C for the required time.

After cooling, dilute the reaction mixture with a saturated solution of NaHCO₃.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

Purify the product by column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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